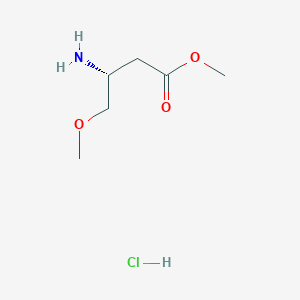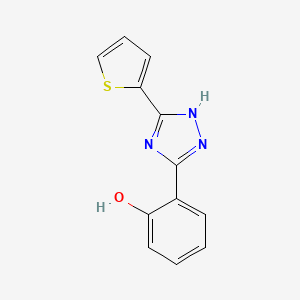![molecular formula C20H19BrN2O2 B2402520 4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 932502-09-5](/img/structure/B2402520.png)
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the quinoline family and has been synthesized through various methods.
科学的研究の応用
Synthesis and Structural Properties
Research into compounds structurally related to 4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has focused on their synthesis and structural characterization. For instance, studies have explored the polymorphs and salts of related benzamide compounds, revealing variations in their packing patterns and hydrogen bonding interactions (Khakhlary & Baruah, 2014). Another study detailed the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, highlighting the structural intricacies of these compounds (Cerrini et al., 1979).
Chemical Properties and Reactions
Investigations have been conducted on the chemical properties and reactions involving related quinolin-6-yl benzamide derivatives. For example, research has focused on the synthesis of substituted cyclopropanes using quinolin-2(1H)-ones, demonstrating the versatility of these compounds in chemical synthesis (Anand et al., 2016). Similarly, studies have described the transition-metal-free aminoacylation of ynones with amides, leading to the synthesis of quinolin-4(1H)-ones, showcasing the potential for diverse synthetic pathways (Zheng et al., 2018).
Potential Therapeutic Applications
While avoiding specific details about drug use, dosage, and side effects, it is notable that research has explored the potential therapeutic applications of related quinolin-6-yl benzamide compounds. For instance, studies have investigated their role as inhibitors in various biochemical pathways, potentially offering insights into novel therapeutic strategies (Lockman et al., 2010).
特性
IUPAC Name |
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKCRMXAABVWDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)
![methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate](/img/structure/B2402443.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2402446.png)

![3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2402449.png)

![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)
![N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide](/img/structure/B2402453.png)


![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2402459.png)
